Compound Description: CDPPB is a positive allosteric modulator of the metabotropic glutamate receptor subtype 5 (mGluR5) [, ]. It was the first centrally active mGluR5 positive allosteric modulator described []. CDPPB exhibits an EC50 value of 77 +/- 15 nM in potentiating mGluR5-mediated responses in cortical astrocytes and a Ki value of 3760 +/- 430 nM in displacing [3H]methoxyPEPy binding in membranes of cultured HEK-293 cells expressing rat mGluR5 [].
Relevance: While not sharing a direct structural resemblance to N-[4-(aminosulfonyl)phenyl]-2-cyano-3-(6-nitro-1,3-benzodioxol-5-yl)acrylamide, CDPPB and its analogs are discussed in the context of allosteric modulation of mGluR5 [, ]. These studies explore the structure-activity relationships of compounds that interact with the allosteric site of mGluR5. This provides a broader context for understanding the potential mechanisms of action for compounds like N-[4-(aminosulfonyl)phenyl]-2-cyano-3-(6-nitro-1,3-benzodioxol-5-yl)acrylamide, even if they are not direct analogs of CDPPB.
Compound Description: VU-29 is a highly potent analog of CDPPB, exhibiting selectivity for mGluR5 over mGluR1 []. It acts as a positive allosteric modulator of mGluR5. In whole-cell patch-clamp studies in midbrain slices, VU-29 selectively potentiates mGluR5-mediated responses without affecting mGluR1-mediated responses [].
Relevance: VU-29 is a structural analog of CDPPB, both of which are part of a series of compounds explored for their allosteric modulation of mGluR5 []. This emphasizes the importance of specific structural features for mGluR5 activity, which could inform the design and development of compounds like N-[4-(aminosulfonyl)phenyl]-2-cyano-3-(6-nitro-1,3-benzodioxol-5-yl)acrylamide.
Compound Description: VU-1545 is an optimized analog of CDPPB, exhibiting increased potency as a positive allosteric modulator of mGluR5 []. It has a Ki value of 156 +/- 29 nM in the binding assay and an EC50 value of 9.6 +/- 1.9 nM in the functional assay using rat cortical astrocytes [].
Relevance: VU-1545 is another structural analog of CDPPB, demonstrating the structure-activity relationship within this series of mGluR5 positive allosteric modulators []. Understanding the impact of specific substituents, such as the nitro group at the para position of the benzamide and the fluorine atom in the ortho position of the 1-phenyl ring, on potency is relevant for evaluating compounds like N-[4-(aminosulfonyl)phenyl]-2-cyano-3-(6-nitro-1,3-benzodioxol-5-yl)acrylamide.
Compound Description: This compound is characterized by its bond distances, which indicate electronic polarization []. It forms centrosymmetric dimers through pi-pi stacking interactions in its crystal structure [].
Relevance: This compound shares the 2-cyanoacrylamide moiety with N-[4-(aminosulfonyl)phenyl]-2-cyano-3-(6-nitro-1,3-benzodioxol-5-yl)acrylamide, placing them in a similar chemical class []. Although their biological activities may differ, understanding the structural and electronic properties of related acrylamides can be beneficial in understanding the properties of the target compound.
Compound Description: This series of compounds was synthesized and evaluated for their cytotoxic activity against the breast cancer cell line MCF7 []. Several derivatives exhibited promising anti-breast cancer activity, with some showing higher potency than doxorubicin [].
Relevance: These derivatives share the 2-cyanoacrylamide core structure with N-[4-(aminosulfonyl)phenyl]-2-cyano-3-(6-nitro-1,3-benzodioxol-5-yl)acrylamide []. Despite having a different aryl substituent on the nitrogen atom (quinolin-3-yl vs. 4-aminosulfonylphenyl), their shared core structure suggests a potential for similar chemical reactivity or biological activity. Examining the structure-activity relationships within this series could provide valuable information for understanding the properties of N-[4-(aminosulfonyl)phenyl]-2-cyano-3-(6-nitro-1,3-benzodioxol-5-yl)acrylamide.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.